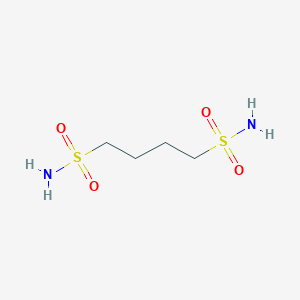
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2. It is a chlorinated derivative of acetophenone and is known for its reactivity and utility in various chemical syntheses. This compound is often used as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone typically involves the chlorination of 4-chloro-2-hydroxyacetophenone. One common method includes the reaction of 4-chloro-2-hydroxyacetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-chloro-2-hydroxyacetophenone+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted phenyl ethanones.
Oxidation: Formation of 4-chloro-2-hydroxybenzaldehyde or 4-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-1-(4-chloro-2-hydroxyphenyl)ethanol.
科学的研究の応用
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is used in several scientific research applications:
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its HDAC inhibitory activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes. For instance, its role as an HDAC inhibitor involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
Comparison
2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring, which enhances its reactivity and utility in various chemical reactions. Compared to its analogs, it offers a distinct balance of electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
75717-50-9 |
|---|---|
分子式 |
C8H6Cl2O2 |
分子量 |
205.03 g/mol |
IUPAC名 |
2-chloro-1-(4-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 |
InChIキー |
JZJONDYFQMOULM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


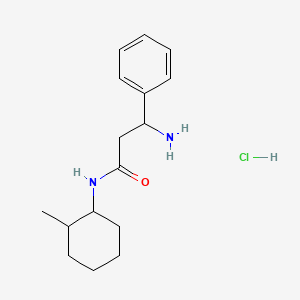
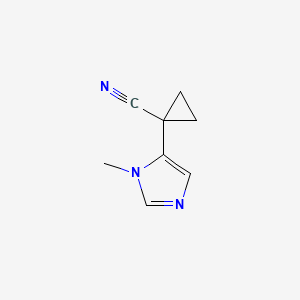
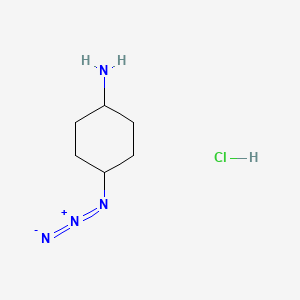
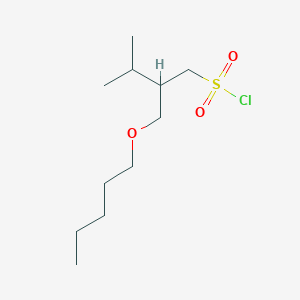
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
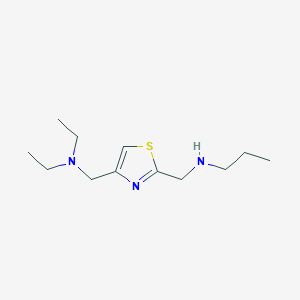

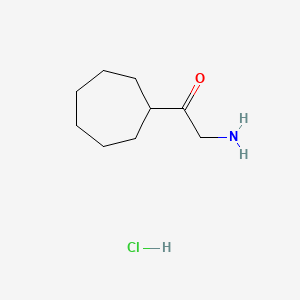
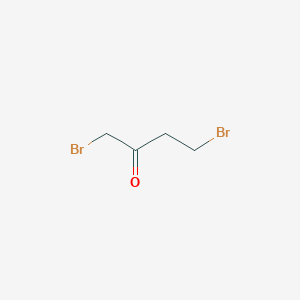
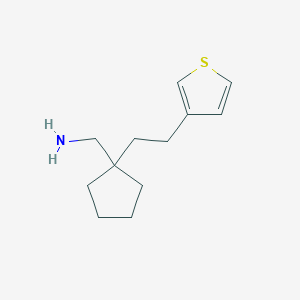
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
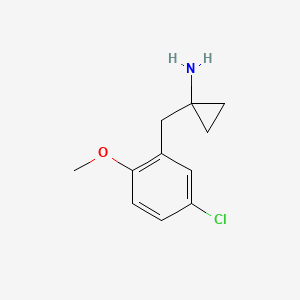
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
